DTSSP Crosslinker (disodium)

Structural Biology Crosslinking Mass Spectrometry XL-MS

Choose DTSSP Crosslinker (disodium) to eliminate experimental variability caused by generic crosslinker substitution. Unlike DSP (water-insoluble, membrane-permeable) or BS3 (non-cleavable), DTSSP uniquely combines membrane impermeability, aqueous solubility, and thiol-cleavability—enabling selective cell-surface/extracellular crosslinking without organic co-solvents and with full reversibility for MS analysis. Validated for XL-MS (12.0 Å spacer, characteristic 66 Da doublets), ADC payload release, and biosensor immobilization. Require ≥95% purity with rigorous analytical QC—request a quote today.

Molecular Formula C14H14N2Na2O14S4
Molecular Weight 608.5 g/mol
Cat. No. B8027482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTSSP Crosslinker (disodium)
Molecular FormulaC14H14N2Na2O14S4
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
InChIKeyXRWWBWZHHSXBNC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTSSP Crosslinker (disodium): Procurement and Differentiation Guide for Thiol-Cleavable, Water-Soluble Crosslinking


DTSSP Crosslinker (disodium), also known as 3,3′-dithiobis(sulfosuccinimidylpropionate) disodium salt or Sulfo-DSP, is a homobifunctional amine-reactive crosslinking reagent . It contains sulfo-NHS esters at both ends of an 8-atom spacer arm with a central disulfide bond, making it thiol-cleavable with reducing agents such as DTT or TCEP [1]. The compound is membrane-impermeable and highly water-soluble, enabling direct use in aqueous buffers without organic co-solvents for selective cell-surface and extracellular protein crosslinking applications [1].

Why DTSSP Disodium Cannot Be Interchanged with DSP, DSS, or BS3: Evidence-Based Substitution Risk Analysis


Generic substitution among amine-reactive crosslinkers carries measurable experimental consequences that affect data validity and reproducibility. DTSSP combines three differentiating properties—water solubility, membrane impermeability, and thiol-cleavability—that no single analog simultaneously provides [1]. Substituting DSP (water-insoluble, membrane-permeable) or DSS (water-insoluble, membrane-permeable, non-cleavable) introduces confounding intracellular crosslinking and requires organic co-solvents that may perturb native protein conformations [2]. Conversely, substituting BS3 (water-soluble, membrane-impermeable, but non-cleavable) eliminates the ability to reverse crosslinking for downstream analysis, a critical requirement in crosslinking mass spectrometry (XL-MS) and protein interaction mapping workflows [1].

DTSSP Crosslinker Disodium: Quantitative Comparative Evidence Against DSP, DSS, and BS3 for Procurement Decision Support


Spacer Arm Length Comparison: DTSSP Provides 12.0 Å Amine-to-Amine Bridging Distance

DTSSP possesses a spacer arm length of 12.0 Å, which is longer than the 11.4 Å spacer arm of BS3 and matches the 12.0 Å length of DSP, providing a defined molecular ruler for distance constraints in protein structural studies [1]. This 0.6 Å difference compared to BS3 may affect which lysine residues can be crosslinked based on spatial proximity constraints [1].

Structural Biology Crosslinking Mass Spectrometry XL-MS Protein Conformation

Cleavage Specificity: DTSSP Enables Quantitative Reversal by DTT at 10-50 mM Versus Non-Cleavable Analogs

DTSSP contains a central disulfide bond that is quantitatively cleaved by 10-50 mM dithiothreitol (DTT) or TCEP at pH 8.5, enabling unambiguous separation of crosslinked products and verification of interaction specificity . In contrast, BS3 and DSS contain non-cleavable 8-carbon alkyl spacer arms that cannot be reversed, permanently fixing crosslinked complexes and complicating downstream MS analysis of individual interacting partners . In MALDI-TOF/TOF-MS analysis, DTSSP-modified peptides produce a characteristic 66 Da doublet signature from asymmetric disulfide fragmentation, providing a definitive MS fingerprint for crosslink identification [1].

XL-MS Peptide Identification Crosslink Mapping MALDI-TOF/TOF

Membrane Permeability Selectivity: DTSSP Restricts Crosslinking to Extracellular Compartments Versus DSP

DTSSP is membrane-impermeable due to its sulfonate groups, restricting crosslinking exclusively to extracellular and cell-surface protein domains . In a comparative AP-MS/MS study of GIPC3 interactomes from chicken inner ear extracts, researchers conducted two parallel experiments using DTSSP versus DSP (membrane-permeable analog) [1]. DTSSP stabilized only extracellular and transmembrane complexes, whereas DSP crosslinked both extracellular and intracellular complexes [1]. This compartment-specific crosslinking selectivity enables unambiguous assignment of protein interaction topology and prevents confounding intracellular background in surface protein mapping studies [1].

Cell Surface Proteomics Receptor Mapping Membrane Protein Topology AP-MS

Aqueous Solubility: DTSSP Eliminates Organic Solvent Requirement Versus DSP and DSS

DTSSP is water-soluble at concentrations >6 mg/mL in DI water due to its sulfonate groups, enabling direct use in aqueous buffers without organic co-solvents [1]. In contrast, DSP and DSS are water-insoluble and require pre-dissolution in organic solvents such as DMSO, DMF, or dry DMSO at 10-25 mM prior to addition to aqueous reactions [1][2]. Organic co-solvents can perturb native protein conformations and affect crosslinking efficiency and specificity. DTSSP's aqueous solubility eliminates this confounding variable while maintaining equivalent amine reactivity at pH 7-9 .

Native Protein Crosslinking Bioconjugation Antibody Conjugation Aqueous Chemistry

XL-MS Workflow Compatibility: DTSSP Enables Reversible Crosslinking with DTT-Controlled Validation

In a systematic study of Ssb1 chaperone interactors, researchers directly compared DTSSP with BS3 for crosslinking-mass spectrometry applications [1]. After crosslinking with DTSSP, His-Ssb1 crosslinked products were purified and analyzed via SDS-PAGE under reducing (+DTT) and non-reducing (-DTT) conditions [1]. Immunoblot detection of Snf1, Sse1, and Ssz1 interactors demonstrated that cleavage of the DTSSP disulfide bond by DTT enabled unambiguous verification of crosslinking specificity through molecular mass shift analysis, whereas BS3-crosslinked complexes remained permanently fixed and required alternative validation approaches [1].

XL-MS Protein-Protein Interactions Chaperone Biology Immunoblot Validation

Evidence-Supported Application Scenarios for DTSSP Crosslinker Disodium Procurement


Crosslinking Mass Spectrometry (XL-MS) for Protein Structural Elucidation

DTSSP is optimal for XL-MS studies requiring cleavable amine-amine crosslinking with MS-detectable peptide signatures. The 12.0 Å spacer arm provides defined distance constraints for structural modeling , while thiol-cleavability enables LC-MALDI-TOF/TOF detection of crosslinked peptides via characteristic 66 Da doublet fragmentation patterns [1]. DTSSP has been validated for mapping lysine-lysine interactions in proteins including bovine β-lactoglobulin (proof-of-principle structural studies) [2], small heat shock protein Hsp21 with citrate synthase substrates [3], and murine cortactin-actin complexes [1]. The cleavable disulfide bond permits reduction-based separation of crosslinked species for unambiguous peptide identification [1].

Cell-Surface Protein Interaction Mapping and Membrane Proteomics

DTSSP's membrane impermeability enables selective crosslinking of extracellular and cell-surface protein domains without intracellular background [1]. This property has been exploited in AP-MS/MS workflows for mapping GIPC3 interactomes from inner ear stereocilia, where DTSSP stabilized only extracellular and transmembrane complexes while DSP (membrane-permeable control) crosslinked both extracellular and intracellular compartments [2]. The compound is also suitable for platelet glycoprotein crosslinking [3] and P2X1 receptor subunit extracellular domain mapping . Water solubility eliminates organic solvent-induced membrane perturbation .

Protein-Protein Interaction Stabilization for Co-Immunoprecipitation and Affinity Purification

DTSSP fixes weak and transient protein-protein interactions prior to cell lysis and immunoprecipitation, preventing dissociation during purification steps [1]. In Ssb1 chaperone interaction studies, DTSSP crosslinking followed by DTT cleavage enabled immunoblot verification of Snf1, Sse1, and Ssz1 binding partners [2]. The ability to reverse crosslinking with 10-50 mM DTT or TCEP at pH 8.5 provides an internal specificity control: co-migrating bands that disappear upon reduction confirm specific crosslinked interactions. The compound is compatible with aqueous buffer systems at physiological pH (7-9) .

Antibody-Drug Conjugate (ADC) Linker and Bioconjugation Applications

DTSSP serves as a cleavable ADC linker for synthesizing antibody-drug conjugates with controlled payload release . The compound contains amine-reactive sulfo-NHS esters at both ends for single-step protein-protein conjugation in aqueous environments, and the central disulfide bond provides redox-responsive cleavage for intracellular drug release [1]. DTSSP has also been applied to immobilize proteins onto amine-coated surfaces for biosensing applications, including micromachined quartz resonator arrays [2]. Water solubility facilitates conjugation under physiological conditions without organic co-solvents that may compromise antibody structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTSSP Crosslinker (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.